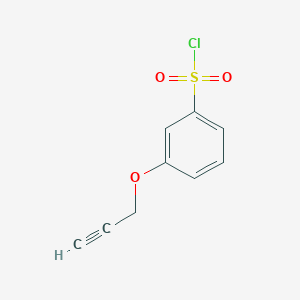
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds structurally related to "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," often involves complex reactions aiming to introduce specific functional groups that influence their chemical behavior and biological activity. For example, the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors illustrate the strategic modifications at different positions to enhance activity and selectivity (Contreras et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" can be performed using techniques like X-ray diffraction, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms within the molecule and the electronic properties affecting its reactivity and interaction with biological targets. Studies on related molecules, such as antipyrine derivatives, provide insight into intermolecular interactions, hydrogen bonding patterns, and the impact of substituents on molecular geometry (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" and its analogs can include substitutions, additions, and cyclization reactions that modify the core structure, introducing new pharmacophores or enhancing physicochemical properties. The reactivity of such compounds is influenced by the electronic configuration of the pyridazine ring and the presence of electron-donating or withdrawing groups (Basheer et al., 2006).
Physical Properties Analysis
The physical properties of "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," such as solubility, melting point, and crystal structure, are crucial for its formulation and application in chemical and pharmaceutical fields. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the crystal structure and solubility can be significantly affected by the nature of substituents and the molecular conformation (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding its behavior in chemical reactions and biological systems. The presence of functional groups such as amides, esters, or halides influences these properties, dictating the compound's reactivity and interactions with other molecules. Research on similar benzamide derivatives highlights the importance of functional group modifications in tuning the chemical behavior and biological activities of these compounds (Patil et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antiviral Applications
A study outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds, including 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b, showed viral reduction in the range of 85–65%, indicating their potential as antiavian influenza agents (Hebishy et al., 2020).
Anticancer Activity
Another research focus is on the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, designed and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, with some derivatives demonstrating higher anticancer activities than the reference drug, showcasing the potential for novel cancer therapies (Ravinaik et al., 2021).
Neuroleptic Applications
The compound's relevance extends to the design and synthesis of derivatives acting as AChE inhibitors, with modifications leading to significant improvements in AChE-inhibitory activity. Notably, the indenopyridazine derivative was identified as a potent inhibitor, highlighting the compound's utility in developing neuroleptic agents (Contreras et al., 2001).
Anti-inflammatory and Analgesic Effects
Research into benzamide derivatives has also shown potential anti-inflammatory and analgesic effects. The synthesis and evaluation of N-substituted benzamides revealed compounds with significant inhibitory effects on stereotyped behavior in rats, indicating their promise as therapeutic agents for inflammation and pain management (Iwanami et al., 1981).
Propriétés
IUPAC Name |
3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-6-5-9-17(14-15)20(25)21-12-13-23-19(24)11-10-18(22-23)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMGZUALUGXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



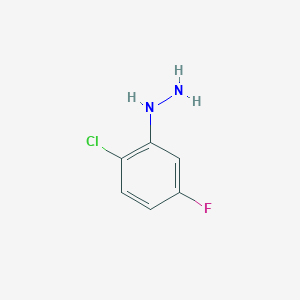
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
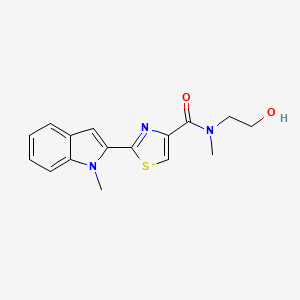
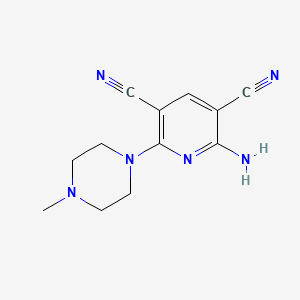
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
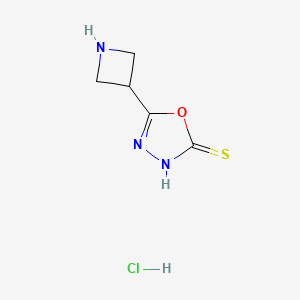
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
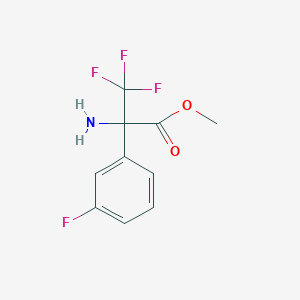
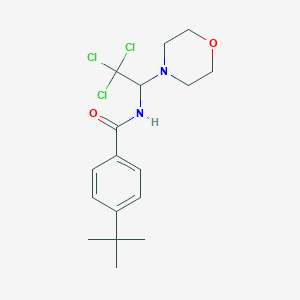
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
